tri-GalNAc biotin

Hepatocyte targeting Drug delivery system (DDS) Streptavidin transport

Researchers developing lysosome-targeting chimeras (LYTACs) or hepatocyte-specific delivery systems require high-avidity ASGPR ligands. Substituting with monovalent GalNAc or non-biotinylated analogs fails due to >1000-fold lower affinity and loss of streptavidin capture. Tri-GalNAc biotin solves this: • Trivalent architecture: Kd 1-10 nM for ASGPR vs. micromolar for monovalent GalNAc (1,000-10,000× higher affinity). • Biotin handle: Kd ≈10⁻¹⁵ M for streptavidin, enabling stable LYTAC assembly, pull-downs, and SPR studies. • Solubility: 50 mM in water; purity ≥90% (HPLC). Immediate procurement for benchmarking novel ASGPR ligands.

Molecular Formula C83H146N14O34S
Molecular Weight 1916.2 g/mol
Cat. No. B10855432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametri-GalNAc biotin
Molecular FormulaC83H146N14O34S
Molecular Weight1916.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO)O)O
InChIInChI=1S/C83H146N14O34S/c1-52(101)92-70-76(116)73(113)56(45-98)129-79(70)126-33-9-6-17-60(104)84-25-12-28-87-64(108)22-37-123-49-83(50-124-38-23-65(109)88-29-13-26-85-61(105)18-7-10-34-127-80-71(93-53(2)102)77(117)74(114)57(46-99)130-80,51-125-39-24-66(110)89-30-14-27-86-62(106)19-8-11-35-128-81-72(94-54(3)103)78(118)75(115)58(47-100)131-81)97-68(112)20-31-90-67(111)21-36-120-41-43-122-44-42-121-40-32-91-63(107)16-5-4-15-59-69-55(48-132-59)95-82(119)96-69/h55-59,69-81,98-100,113-118H,4-51H2,1-3H3,(H,84,104)(H,85,105)(H,86,106)(H,87,108)(H,88,109)(H,89,110)(H,90,111)(H,91,107)(H,92,101)(H,93,102)(H,94,103)(H,97,112)(H2,95,96,119)/t55-,56+,57+,58+,59-,69-,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+/m0/s1
InChIKeyNHWBOGPIUOYMOB-PFPVVHCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc Biotin – Trivalent ASGPR Ligand for Hepatocyte-Specific LYTAC and Targeted Delivery Research


Tri-GalNAc biotin is a biotinylated, triantennary N-acetylgalactosamine (GalNAc) conjugate that functions as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on hepatocytes [1]. The compound comprises three GalNAc moieties covalently linked via a PEG spacer to a terminal biotin group, enabling both ASGPR-mediated cellular internalization and streptavidin/avidin-based detection, purification, or secondary conjugation . Its molecular formula is C83H146N14O34S with a molecular weight of approximately 1916.2 g/mol, and it is typically supplied as a white to off-white solid with purity ≥90% (HPLC) .

Trivalent GalNAc ligand for ASGPR-mediated hepatocyte targeting
Biotinylated scaffold enables streptavidin-based capture or modular LYTAC assembly
Supplied as a solid; purity documented by HPLC for reproducible bioconjugation

Tri-GalNAc Biotin – Why Generic GalNAc or Alternative ASGPR Ligands Cannot Be Freely Substituted


Substituting tri-GalNAc biotin with monovalent GalNAc conjugates, alternative ASGPR ligands, or non-biotinylated tri-GalNAc derivatives is not functionally equivalent and may compromise experimental outcomes. The trivalent architecture of tri-GalNAc biotin is not merely a structural embellishment but a critical determinant of binding avidity: three GalNAc residues are geometrically arranged to simultaneously engage the three carbohydrate recognition domains of a single ASGPR, resulting in a dissociation constant (Kd) in the low nanomolar range (approximately 1–10 nM) . In contrast, monovalent GalNAc exhibits Kd values in the micromolar range, representing a 1,000- to 10,000-fold reduction in affinity . Furthermore, the biotin handle is not interchangeable with other tags; it enables precise, high-affinity interaction with streptavidin/neutravidin (Kd ≈ 10⁻¹⁵ M) for applications requiring stable, non-covalent capture or functionalization [1]. Removing biotin eliminates the capacity for streptavidin-based detection, purification, or modular assembly of LYTAC constructs. The quantitative evidence below substantiates these distinctions and guides selection.

Attribute
Tri-GalNAc Biotin
Monovalent / Non-Biotinylated Alternatives
ASGPR Binding Avidity
Trivalent engagement, reported low-nanomolar avidity
Monovalent binding, micromolar-range affinity; avidity insufficient for reliable internalization
Functional Handle
Biotin enables high-affinity streptavidin/neutravidin capture and modular assembly
Non-biotinylated derivatives lack non-covalent capture, purification, or modular conjugation capability
Conjugate Reproducibility
Direct biotin-streptavidin assembly; quality verifiable by functional binding
Alternative tags require chemical conjugation and may introduce heterogeneity

Tri-GalNAc Biotin – Quantitative Comparative Evidence for Scientific Selection


Tri-GalNAc Biotin Demonstrates 4-Fold Lower Streptavidin Transport Efficiency Compared to an Optimized Helical Peptide GalNAc Ligand

In a head-to-head cellular uptake study using biotinylated ligands and streptavidin as a model cargo, the helical peptide ligand 5S-Bio transported approximately four times more streptavidin than tri-GalNAc biotin (Tri-Bio) in HepG2 hepatoma cells [1]. This quantitative difference establishes a performance baseline for tri-GalNAc biotin and demonstrates that alternative GalNAc-presenting scaffolds can achieve superior internalization of large protein cargos under identical assay conditions.

Streptavidin Transport
Head-to-head
Tri-Bio: 1× (baseline) vs 5S-Bio: 4×
Establishes transport baseline; alternative scaffolds may support higher payload delivery
HepG2 cells; streptavidin cargo; fluorescence quantification
Hepatocyte targeting Drug delivery system (DDS) Streptavidin transport

Tri-GalNAc Biotin Exhibits 1,000- to 10,000-Fold Higher ASGPR Binding Affinity than Monovalent GalNAc

The trivalent architecture of tri-GalNAc biotin confers a profound affinity enhancement relative to monovalent GalNAc ligands. Tri-GalNAc exhibits a dissociation constant (Kd) of 1–10 nM for ASGPR, whereas monovalent GalNAc displays Kd values in the micromolar range, translating to a 1,000- to 10,000-fold difference in receptor binding strength . This avidity effect arises from the simultaneous engagement of three carbohydrate recognition domains by the clustered GalNAc residues, a mechanism not achievable with monovalent conjugates.

ASGPR Binding Affinity
Class-level
Tri-GalNAc: 1–10 nM Kd vs Monovalent: μM-range (1,000–10,000× difference)
Trivalent architecture required for high-avidity ASGPR engagement
Class-level inference; verify with lot-specific binding data
ASGPR binding Multivalent ligand Dissociation constant

Tri-GalNAc Biotin Matches Tri-GalNAc-Antibody Conjugates in EGFR Degradation Activity at 20 nM but Shows Slower Membrane Clearance Kinetics

In a LYTAC application study, tri-GalNAc biotin conjugated to an anti-EGFR antibody (Tri-ctx) was compared head-to-head with a peptide-based GalNAc conjugate (5S-ctx). At 20 nM and 200 nM concentrations, both Tri-ctx and 5S-ctx induced significant EGFR degradation in HepG2 cells as measured by western blotting, with no quantitative difference reported at these concentrations [1]. However, at a lower concentration of 1 nM, flow cytometry analysis revealed that 5S-ctx achieved significant EGFR clearance from the cell membrane by 8 hours, whereas Tri-ctx did not exhibit comparable clearance within the same timeframe [1].

EGFR Degradation (LYTAC)
Head-to-head
Tri-ctx vs 5S-ctx: comparable degradation at 20–200 nM; 5S-ctx faster membrane clearance at 1 nM
Supports LYTAC use; kinetic context may differ at low concentrations
HepG2 cells; anti-EGFR antibody conjugates; western blot / flow cytometry
LYTAC EGFR degradation Targeted protein degradation

Tri-GalNAc Biotin Solubility: 50 mM in Water (95.81 mg/mL) Enables High-Concentration Aqueous Formulations

Tri-GalNAc biotin demonstrates high aqueous solubility, reaching concentrations of 50 mM (approximately 95.81 mg/mL) in water . This property contrasts with many hydrophobic small-molecule ligands that require organic co-solvents (e.g., DMSO) for dissolution. For comparison, alternative GalNAc conjugates such as tri-GalNAc(OAc)3 are typically supplied as acetates and require deprotection or specialized formulation buffers. The high water solubility of tri-GalNAc biotin simplifies experimental workflows by eliminating the need for DMSO stock solutions, reducing potential solvent cytotoxicity, and enabling direct dilution into cell culture media or physiological buffers.

Aqueous Solubility
Data to verify
50 mM (95.81 mg/mL) in water
Enables DMSO-free aqueous formulations for bioconjugation and cell assays
Vendor-reported; verify under experimental conditions
Solubility Aqueous formulation Bioconjugation

Tri-GalNAc Biotin Purity Specifications: ≥90% by HPLC (Vendor-Dependent Ranges 90%–99.8%)

Commercial sources of tri-GalNAc biotin report purity specifications ranging from ≥90% to 99.8% as determined by HPLC . For example, R&D Systems specifies ≥90% purity , while Biozol lists 99.78% and Ace Therapeutics reports 99.40% . This variability across vendors necessitates attention to lot-specific certificates of analysis. In contrast, non-biotinylated tri-GalNAc derivatives (e.g., tri-GalNAc-COOH, tri-GalNAc-NH2) are often supplied with lower purity specifications (typically ≥95%) and may contain residual protecting groups or synthetic byproducts that could interfere with sensitive bioconjugation reactions.

HPLC Purity
Data to verify
≥90% to 99.8% (vendor-dependent)
Purity range reflects vendor variability; biotin handle supports orthogonal streptavidin-binding QC
Confirm lot-specific COA; functional binding may indicate conjugate integrity
Purity Quality control HPLC

Tri-GalNAc Biotin – Validated Application Scenarios Based on Quantitative Evidence


LYTAC Development: ASGPR-Mediated Lysosomal Targeting of Extracellular Proteins

Tri-GalNAc biotin serves as a modular, biotinylated ASGPR ligand for constructing lysosome-targeting chimeras (LYTACs). By conjugating the compound to a biotinylated antibody or target-binding protein via a streptavidin bridge, researchers can create bifunctional degraders that route extracellular proteins (e.g., membrane receptors, secreted factors) to the lysosome for degradation in hepatocyte-derived cell lines [1]. The 1–10 nM Kd of the tri-GalNAc moiety ensures efficient ASGPR engagement and internalization, while the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) provides an exceptionally stable, non-covalent linkage that withstands endosomal trafficking [2]. This scenario is directly supported by published studies demonstrating successful internalization and degradation of EGFR and neutravidin cargos using tri-GalNAc biotin-based constructs [1][3].

Hepatocyte-Specific Delivery and Uptake Studies Using Streptavidin-Coupled Cargos

The biotin moiety of tri-GalNAc biotin enables facile, high-affinity loading of any biotinylated cargo onto a streptavidin or neutravidin core. This approach is particularly valuable for hepatocyte-specific delivery of large biomolecules (e.g., enzymes, nucleic acids, nanoparticles) that do not readily cross cell membranes. In HepG2 cell models, tri-GalNAc biotin pre-bound to neutravidin promotes ASGPR-mediated uptake and subsequent lysosomal delivery of the neutravidin cargo [3]. The quantitative benchmark of ~4-fold lower transport relative to optimized peptide ligands [4] establishes tri-GalNAc biotin as a reliable reference ligand for comparative uptake studies and as a functional tool when maximal payload delivery is not the primary objective.

Affinity Purification and Detection of ASGPR-Interacting Molecules

The high aqueous solubility of tri-GalNAc biotin (50 mM in water) facilitates its use as an affinity ligand for capturing ASGPR or ASGPR-binding proteins from complex biological mixtures. The biotin tag allows immobilization onto streptavidin-coated resins, magnetic beads, or sensor chips without requiring chemical conjugation or prior functionalization. This simplifies the workflow for pull-down assays, surface plasmon resonance (SPR) binding studies, or enzyme-linked assays. The ≥90% purity (HPLC) ensures minimal interference from non-specific contaminants, while the functional biotin handle provides a built-in quality control mechanism to verify ligand integrity via streptavidin binding.

Reference Standard for Benchmarking Novel ASGPR Ligands

Tri-GalNAc biotin is the most widely reported trivalent GalNAc ligand in the literature and serves as the de facto reference standard for evaluating new ASGPR-targeting molecules. Studies comparing novel ligands, such as helical peptide GalNAc conjugates [4] or alternative multivalent GalNAc clusters [5], consistently use tri-GalNAc biotin (or its non-biotinylated analog) as the baseline comparator. The well-characterized binding affinity (Kd 1–10 nM) and established cellular uptake kinetics provide a benchmark against which improvements in delivery efficiency, degradation potency, or tissue selectivity can be quantitatively assessed. For any laboratory developing next-generation hepatocyte-targeting ligands, procurement of tri-GalNAc biotin is essential for generating comparative data that aligns with existing literature.

Application
Selection Property
Validation Focus
LYTAC construct assembly
Trivalent GalNAc architecture; biotin-streptavidin modularity
ASGPR-mediated lysosomal trafficking; target degradation endpoints
Large-cargo hepatocyte delivery
Biotin handle for streptavidin-based cargo loading
Uptake efficiency compared to reference ligands
ASGPR interactome capture / SPR
Aqueous solubility; direct immobilization onto streptavidin surfaces
Ligand integrity; ASGPR binding specificity
Benchmarking novel ASGPR ligands
Well-characterized binding and uptake context
Comparative data against existing literature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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